Boc-Tyr(tBu)-OH
Overview
Description
“Boc-Tyr(tBu)-OH” is a commonly used raw material for peptide synthesis or pharmaceutical intermediates . It is a tyrosine derivative .
Synthesis Analysis
“Boc-Tyr(tBu)-OH” participates in the synthesis of various organic compounds . It is used as a building block for the synthesis of many organic compounds .
Molecular Structure Analysis
The molecular formula of “Boc-Tyr(tBu)-OH” is C18H27NO5 . Its molecular weight is 337.41 g/mol .
Chemical Reactions Analysis
“Boc-Tyr(tBu)-OH” is used in peptide synthesis . It has been used in the development of environmentally conscious in-water peptide synthesis .
Physical And Chemical Properties Analysis
“Boc-Tyr(tBu)-OH” is a white to slight yellow to beige powder . It has a melting point of 113-116 °C .
Scientific Research Applications
“Boc-Tyr(tBu)-OH” is a derivative of the amino acid tyrosine . It’s often used in peptide synthesis, which is a process used to create peptides, which are short chains of amino acids. Here are a couple of applications:
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Peptide Synthesis
- Summary : Boc-Tyr(tBu)-OH is used in the synthesis of peptides . Peptides are gaining considerable attention as potential drugs .
- Methods : The so-called Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
- Results : In many cases, the use of green solvents in this process does not impair the synthetic process and their adoption in current synthetic schemes will be translated into a smaller impact on the environment and on human health .
“Boc-Tyr(tBu)-OH” is a derivative of the amino acid tyrosine . It’s often used in peptide synthesis, which is a process used to create peptides, which are short chains of amino acids. Here are a couple of applications:
-
Peptide Synthesis
- Summary : Boc-Tyr(tBu)-OH is used in the synthesis of peptides . Peptides are gaining considerable attention as potential drugs .
- Methods : The so-called Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
- Results : In many cases, the use of green solvents in this process does not impair the synthetic process and their adoption in current synthetic schemes will be translated into a smaller impact on the environment and on human health .
-
Ergogenic Supplements
- Summary : Amino acids and amino acid derivatives, including Boc-Tyr(tBu)-OH, have been commercially used as ergogenic supplements .
- Methods : These supplements are often consumed orally, and they influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
- Results : They are recognized to be beneficial as ergogenic dietary substances .
-
Synthesis of Hydrophobic Peptides
- Summary : The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides .
- Methods : The Boc group is used to protect the N α-amino group during the synthesis process .
- Results : This method allows for the successful synthesis of hydrophobic peptides .
-
Synthesis of Peptides Containing Ester and Thioester Moieties
- Summary : Boc-Tyr(tBu)-OH can also be used in the synthesis of peptides containing ester and thioester moieties .
- Methods : Similar to the synthesis of hydrophobic peptides, the Boc group is used to protect the N α-amino group during the synthesis process .
- Results : This method allows for the successful synthesis of peptides containing ester and thioester moieties .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5/c1-17(2,3)23-13-9-7-12(8-10-13)11-14(15(20)21)19-16(22)24-18(4,5)6/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQLLMOXFVKKCN-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426916 | |
Record name | Boc-Tyr(tBu)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Tyr(tBu)-OH | |
CAS RN |
47375-34-8 | |
Record name | Boc-Tyr(tBu)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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